2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a benzothiazole moiety
Preparation Methods
The synthesis of 2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving halogenation and cyclization.
Coupling Reaction: The final step involves coupling the benzothiazole moiety with the thiophene ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under an inert atmosphere.
Chemical Reactions Analysis
2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to hydrophobic pockets within proteins, influencing their function .
Comparison with Similar Compounds
Similar compounds include:
2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: Used as an intermediate in organic synthesis.
2-chloro-4,6-dimethoxy-1,3,5-triazine: A stable, yet highly reactive, peptide coupling agent.
2,3-dichloro-5,6-dicyano-1,4-benzoquinone: A versatile oxidant used in various organic transformations.
The uniqueness of 2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide lies in its combined structural features of benzothiazole and thiophene rings, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S2/c1-20-8-4-7-10(5-9(8)21-2)22-14(17-7)18-13(19)6-3-11(15)23-12(6)16/h3-5H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSZCPRJBMZYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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